Tranylcypromine sulfate Tranylcypromine sulfate Tranylcypromine sulfate is an alkylammonium sulfate.
Tranylcypromine Sulfate is the sulfate salt form of tranylcypromine, an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Brand Name: Vulcanchem
CAS No.: 13492-01-8
VCID: VC0002629
InChI: InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1
SMILES: C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.5 g/mol

Tranylcypromine sulfate

CAS No.: 13492-01-8

VCID: VC0002629

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Tranylcypromine sulfate - 13492-01-8

Description Tranylcypromine sulfate is an alkylammonium sulfate.
Tranylcypromine Sulfate is the sulfate salt form of tranylcypromine, an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
CAS No. 13492-01-8
Product Name Tranylcypromine sulfate
Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
IUPAC Name (1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid
Standard InChI InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1
Standard InChIKey BKPRVQDIOGQWTG-DBEJOZALSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
SMILES C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
Canonical SMILES C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
Synonyms Jatrosom
Parnate
Sulfate, Tranylcypromine
trans 2 Phenylcyclopropylamine
trans-2-Phenylcyclopropylamine
Transamine
Tranylcypromine
Tranylcypromine Sulfate
Reference [1]. Caraci F, et al. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. Eur J Pharmacol. 2015 Oct 5;764:256-263.
PubChem Compound 123134313
Last Modified Sep 12 2023

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